2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Description
2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H11BrN2O4 and its molecular weight is 375.178. The purity is usually 95%.
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Scientific Research Applications
Electrocatalytic Synthesis
2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives demonstrate significant utility in electrocatalytic synthesis. The electrocatalytic multicomponent assembly of these derivatives, particularly involving aldehydes and 4-hydroxycoumarin, yields excellent outcomes under neutral and mild conditions. This process, facilitated by electrolysis in an undivided cell with sodium bromide as the electrolyte, underscores the compound's role in facilitating chemical reactions (Vafajoo et al., 2014).
Nanoparticle-Catalyzed Synthesis
The compound is pivotal in one-pot synthesis approaches, especially in the formation of 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives. This process is catalyzed by nano-silica sulfuric acid (SiO2–OSO3H nanoparticles), highlighting its role in streamlining chemical syntheses, offering improved yields, and enabling the reusability of the catalyst, which aligns with principles of green chemistry (Sadeghi et al., 2014).
Green Synthesis and Antibacterial Applications
The compound has been synthesized using a green synthesis approach, emphasizing environmental sustainability. The process involves a multicomponent reaction catalyzed by nano fluoroapatite doped with Si and Mg (Si–Mg–FA), resulting in high yields and short reaction times. Remarkably, this method does not necessitate toxic organic solvents or chromatographic purification. Moreover, the synthesized derivatives exhibit notable antibacterial properties, offering valuable insights into potential biomedical applications (Memar et al., 2020).
Properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-9-3-1-2-8(4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLHAXYSVQTXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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